Carglumic Acid-d5

CAS No.:

Cat. No.: VC20248889

Molecular Formula: C6H10N2O5

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N2O5 |

|---|---|

| Molecular Weight | 195.18 g/mol |

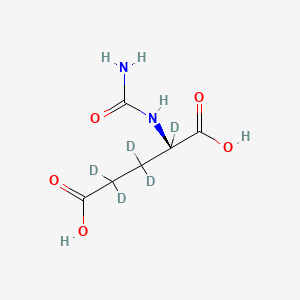

| IUPAC Name | (2R)-2-(carbamoylamino)-2,3,3,4,4-pentadeuteriopentanedioic acid |

| Standard InChI | InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m1/s1/i1D2,2D2,3D |

| Standard InChI Key | LCQLHJZYVOQKHU-XSDLJHQPSA-N |

| Isomeric SMILES | [2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)N |

| Canonical SMILES | C(CC(=O)O)C(C(=O)O)NC(=O)N |

Introduction

Chemical Synthesis and Structural Characteristics

Synthesis Methodology

Carglumic Acid-d5 is synthesized via a reaction between deuterated L-glutamic acid and potassium cyanate in an aqueous medium. The process involves:

-

Deuteration of L-glutamic acid: Exchange of hydrogen atoms with deuterium at specific carbon positions using D2O under controlled pH.

-

Carbamoylation: Reaction with potassium cyanate to introduce the carbamoyl group at the α-amino position.

-

Crystallization and purification: Isolation via recrystallization to achieve >98% purity, avoiding organic solvents or metal catalysts .

This method minimizes impurities and aligns with green chemistry principles, offering a cost-effective and scalable production route.

Molecular Properties

-

Molecular formula: C₆H₃D₅N₂O₅

-

Molecular weight: 195.18 g/mol

-

Chirality: One chiral center at carbon 2 (R-configuration)

-

Spectroscopic features: Distinct NMR shifts due to deuterium (e.g., ¹H NMR: δ 4.35 ppm for C2-H; ¹³C NMR: δ 175.2 ppm for carboxyl groups) .

The deuterium atoms reduce vibrational modes, enhancing isotopic resolution in MS detection .

Analytical Methods for Quantification

LC-MS/MS Method Development

A validated LC-MS/MS method for carglumic acid quantification in human plasma utilizes Carglumic Acid-d5 as the internal standard. Key parameters include:

| Parameter | Specification |

|---|---|

| Column | ACE 5CN (150 × 4.6 mm, 5 µm) |

| Mobile phase | Acetonitrile:methanol (50:50) - 0.1% acetic acid (80:20) |

| Ionization mode | Negative electrospray |

| Transition (m/z) | 189 → 146 (analyte), 195 → 152 (IS) |

| Linear range | 6.00–6000 ng/mL (r² ≥ 0.9987) |

Solid-phase extraction (SPE) with Oasis MAX mixed-mode anion exchange cartridges achieves ~50% recovery, outperforming C18 and hydrophilic-lipophilic balance sorbents .

Method Validation

-

Precision: Intra- and inter-batch CV < 6%

-

Accuracy: 94–106% across quality control levels

-

Matrix effect: IS-normalized matrix factors 0.95–1.01, indicating minimal ion suppression/enhancement .

Pharmacological Mechanisms and Therapeutic Applications

Activation of the Urea Cycle

Carglumic Acid-d5 substitutes for NAG in NAGS-deficient patients, binding to CPS1’s allosteric site. This activation promotes carbamoyl phosphate synthesis, enabling ammonia incorporation into the urea cycle. Despite weaker in vitro affinity compared to NAG (Kd = 1.2 µM vs. 0.8 µM), its in vivo efficacy is enhanced by mitochondrial accumulation and resistance to enzymatic degradation .

Clinical Pharmacokinetics

A single 100 mg/kg oral dose in healthy subjects yields:

-

Cmax: 12.3 µg/mL at 3.5 hours

-

AUC₀–₂₄: 98.7 µg·h/mL

-

Half-life: 6.2 hours

Dose adjustments are critical in pediatric patients due to variability in bioavailability .

Stability and Degradation Profiles

Forced Degradation Studies

Stress testing under ICH guidelines reveals:

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| Acidic (0.1N HCl, 70°C) | 18.2 | Glutamic acid derivatives |

| Oxidative (3% H₂O₂) | 9.7 | N-Oxide species |

| Photolytic (1.2M lux) | 4.1 | Epimeric isomers |

The compound exhibits high thermal stability (<2% degradation at 80°C for 48 hours) .

Carglumic Acid-d5 is recognized as a pharmacopeial reference standard (USP/EP) for assay calibration. Regulatory submissions emphasize:

-

Purity criteria: ≤0.1% unidentified impurities via HPLC

The FDA waived nonclinical carcinogenicity studies for carglumic acid due to its lifesaving indication in rare NAGS deficiency, though postmarketing commitments include chronic toxicity assessments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume